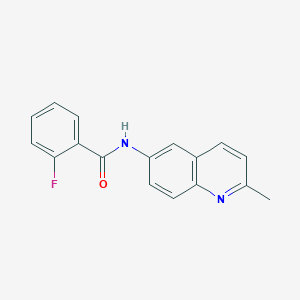![molecular formula C18H24N2O5 B5549171 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)
1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar cyclopentanecarboxylic acid derivatives often involves regioselective cyclocondensations or aldol-based carbon-carbon bond-forming reactions. For instance, the cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 3-oxo-bis(methylthio)ketenacetals can yield phenols with acyl or ester substituents located at specific positions, indicating a method that could be relevant to the synthesis of 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid (Lubbe et al., 2013).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, like various cyclopentanecarboxylic acids, reveal patterns of supramolecular close packing, characterized by tetrameric rings of C2 symmetry formed from dimeric rings (Kălmăn et al., 2002). This suggests that 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid might exhibit similar packing patterns.
Chemical Reactions and Properties
The chemical reactivity of cyclopentanecarboxylic acid derivatives often involves reactions with carbon disulfide, glycine esters, or undergoes radical cyclization (Fukada & Yamamoto, 1985). These reactions are indicative of the potential reactivity patterns of 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid.
Physical Properties Analysis
The physical properties of cyclopentanecarboxylic acid derivatives can be determined using methods like infrared, Raman, and NMR spectroscopy. For instance, studies on the polymorphic forms of related compounds provide insights into their structural differences and intermolecular hydrogen bonds (Terol et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling Techniques
Researchers have developed new synthesis and labeling methods for ligands that show high selectivity for certain binding sites in the central nervous system (CNS). An example includes the improved synthesis of 3-Hydroxycyclopent-1-enecarboxylic acid, a potent ligand with high specificity to its target sites, demonstrating in vivo brain penetration and potential applications in studying CNS functions and disorders (Vogensen et al., 2013).
Antimicrobial Activity
New triazolopyrimidinecarbonitrile derivatives have been synthesized, exhibiting high antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. This highlights the potential of chemical compounds, possibly including derivatives of 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid, in developing new antimicrobial agents (Kadry et al., 2008).
Polymer Synthesis Building Blocks
The synthesis of compounds like 2-hydroxyisobutyric acid from renewable carbon sources has been explored for its potential as a biobased building block for polymer synthesis. Such research underscores the versatility of cyclopentanecarboxylic acid derivatives in synthesizing polymers and other chemicals from green and sustainable sources (Rohwerder & Müller, 2010).
Flavor Component Formation
Studies on the reaction between amino acids and carbonyl compounds under mild conditions have revealed the formation of flavor components, indicating the potential application of cyclopentanecarboxylic acid derivatives in food chemistry and flavor enhancement (Pripis-Nicolau et al., 2000).
Environmental Transformation
The biological transformation of nonionic surfactant residues, such as octylphenoxyacetic acid and its analogs, into environmentally benign metabolites showcases the environmental relevance of studying the degradation pathways of compounds structurally related to 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid (Fujita & Reinhard, 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,2-trimethyl-3-[[(2-phenoxyacetyl)amino]carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-17(2)13(9-10-18(17,3)16(23)24)15(22)20-19-14(21)11-25-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPFDMBFXXJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NNC(=O)COC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)
![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)

![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)
![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)
![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)
![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)
![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)